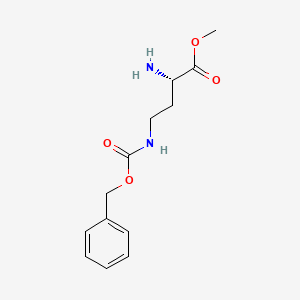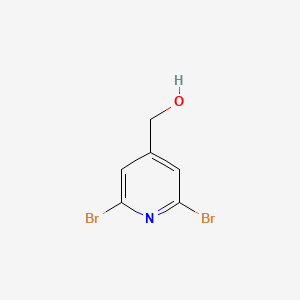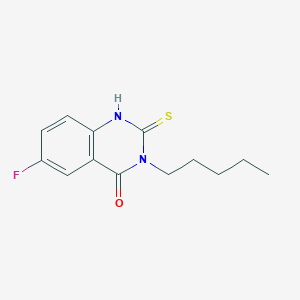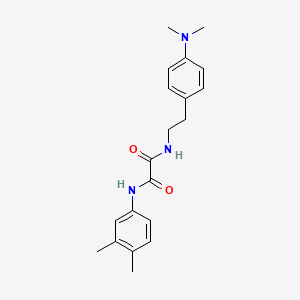
H-Dab(Z)-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Dab(Z)-ome hcl, also known as H-Dab HCl, is a chemical compound with the CAS Number: [1883-09-6] and a Molecular Weight of 154.6 . It is a derivative of benzene and is most often used in immunohistochemical (IHC) staining as a chromogen .
Chemical Reactions Analysis
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, at the location of the HRP, which can be visualized using light microscopy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.6 . The related compound DAB is heat-resistant, extremely stable, and its precipitate is insoluble in water, alcohol, and other organic solvents most commonly used in the lab (such as xylene and isopropanol) .Relevant Papers
Wissenschaftliche Forschungsanwendungen
Dual-Active-Bridge Isolated Bidirectional DC–DC Converter for High-Frequency-Link Power-Conversion System :
- This paper discusses the High-frequency-link (HFL) power conversion systems, focusing on the dual-active-bridge (DAB) isolated bidirectional dc-dc converter, which serves as the core circuit in these systems. The research covers basic characterization, control strategies, and design optimizations, which might provide insights into the engineering applications of complex systems like H-Dab(Z)-ome hcl.
- (Zhao et al., 2014).
Catalytic Removal of Gaseous HCBz on Cu Doped OMS :
- This study presents the use of copper-doped manganese oxide for the catalytic removal of Hexachlorobenzene (HCBz), a persistent organic pollutant. While not directly related to this compound, the research on catalytic processes and pollutant removal may provide a background understanding of similar chemical processes and applications.
- (Yang et al., 2014).
Integrating Human Computing into Commercial Video Games :
- This paper proposes a model for integrating scientific research, specifically human computing, into video games. Although not directly related to this compound, it highlights the innovative use of technology in scientific research, which could inspire similar creative approaches in the study and application of complex chemical compounds.
- (Clark et al., 2018).
Detecting Hydrogen Peroxide in Leaves In Vivo :
- This research explores methods for detecting hydrogen peroxide in plants, using various chemical probes. The techniques and methods discussed here might provide insight into the detection and analysis of complex chemicals like this compound in biological systems.
- (Šnyrychová et al., 2009).
A Highly Sensitive Sensor Based on Ordered Mesoporous ZnFe2O4 for Electrochemical Detection of Dopamine :
- This paper discusses the development of a highly sensitive sensor for dopamine detection. The techniques and principles in sensor development and electrochemical detection could be relevant to the study of this compound, particularly if similar detection or analysis methods are employed.
- (Huang et al., 2020).
Wirkmechanismus
Target of Action
H-Dab(Z)-ome hcl, also known as DAB (3,3′-Diaminobenzidine), is a derivative of benzene . It is most often used in immunohistochemical (IHC) staining as a chromogen . The primary targets of DAB are haem-containing proteins, such as peroxidases . These proteins play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species in cells .
Mode of Action
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP) . The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy . This interaction allows for the detection and localization of specific antigens in cells and tissues .
Biochemical Pathways
The primary biochemical pathway involved in the action of DAB is the oxidation-reduction (redox) process . In this process, DAB is oxidized by hydrogen peroxide, resulting in the formation of a brown precipitate . This precipitate indicates the presence and distribution of hydrogen peroxide in cells, which is a key component of various cellular processes, including cell signaling and immune response .
Pharmacokinetics
It is known that the dab precipitate formed during the staining process is insoluble in water, alcohol, and other common organic solvents This suggests that DAB may have low bioavailability if administered systemically
Result of Action
The result of DAB’s action is the formation of a brown precipitate at the location of the HRP . This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in cells and tissues . This makes DAB a valuable tool in various research and diagnostic applications, including the study of protein expression and distribution in cells and tissues .
Action Environment
The action of DAB can be influenced by various environmental factors. For instance, the pH of the DAB solution is a critical parameter, with a pH below 7.0 resulting in weak DAB intensity, and a pH above 7.6 leading to a high level of background stain . Additionally, DAB is light-sensitive, requiring protection from light during preparation and storage . These factors must be carefully controlled to ensure the effective and accurate use of DAB in staining procedures .
Biochemische Analyse
Biochemical Properties
H-Dab(Z)-ome hcl is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, which can influence the course of these reactions
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZDYKYUJMIOA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)



![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
